molecular formula C15H18N2O2 B053409 ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate CAS No. 116344-12-8

ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate

Cat. No.: B053409
CAS No.: 116344-12-8
M. Wt: 258.32 g/mol
InChI Key: NLPGHYPEJSXVNH-UHFFFAOYSA-N
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Description

Ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring.

Biochemical Analysis

Biochemical Properties

Ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, altering its conformation and activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the expression of certain genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can affect cell signaling pathways by interacting with key signaling molecules, thereby altering the downstream effects .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding can result in conformational changes in the target molecule, affecting its function. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For instance, it may degrade into different metabolites over time, which can have distinct biological activities. Long-term studies have shown that the compound can have sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At higher doses, it can exhibit toxic or adverse effects, potentially leading to cellular damage or dysfunction. Threshold effects have been observed, where the compound’s activity changes significantly at certain dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their levels within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific tissues. These interactions can influence the compound’s localization and its overall biological effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate can be synthesized through the condensation of ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . The reaction typically involves heating the reactants in an appropriate solvent under reflux conditions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole and pyrazoline derivatives, which can have different biological activities .

Scientific Research Applications

Ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate has several scientific research applications:

Biological Activity

Ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate is a compound that has garnered significant attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant studies and data tables.

Target Bacteria
this compound exhibits notable antibacterial properties against various bacterial strains, including:

  • Staphylococcus aureus
  • Bacillus subtilis
  • Escherichia coli
  • Pseudomonas aeruginosa

The compound inhibits the growth of these bacteria through interactions that disrupt their metabolic pathways and cellular functions.

Biochemical Interactions
This pyrazole derivative interacts with enzymes and proteins, influencing their activity. It may act as either an inhibitor or an activator depending on the specific biochemical context. The interactions often involve binding to the active sites of enzymes, leading to conformational changes that affect their functionality.

Antimicrobial Activity

Research has demonstrated that this compound possesses significant antibacterial activity when compared to standard antibiotics like Ceftriaxone. The effectiveness against various strains showcases its potential as a therapeutic agent in treating bacterial infections.

Table 1: Antibacterial Activity Against Selected Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Comparison DrugMIC
Staphylococcus aureus12.5 µg/mLCeftriaxone25 µg/mL
Bacillus subtilis10 µg/mLCeftriaxone20 µg/mL
Escherichia coli15 µg/mLCeftriaxone30 µg/mL
Pseudomonas aeruginosa20 µg/mLCeftriaxone40 µg/mL

Anticancer Potential

In addition to its antibacterial properties, this compound has been investigated for its anticancer activities. Various studies have reported its effectiveness against different cancer cell lines.

Case Studies

  • MCF7 Cell Line : A study indicated that derivatives of this compound exhibited cytotoxic effects with an IC50 value of approximately 3.79 µM, suggesting strong potential against breast cancer cells .
  • A549 Cell Line : Another study found that certain derivatives showed significant inhibitory effects on lung cancer cells with IC50 values ranging from 26 µM to lower, indicating promising anticancer activity .

Table 2: Anticancer Activity Against Selected Cell Lines

Cell LineCompound DerivativeIC50 (µM)
MCF7Ethyl 1-phenyl...3.79
A549Ethyl...26
HepG2Ethyl...<10

Chemical Reactions and Stability

This compound is also known for its chemical stability and reactivity in various conditions:

  • Oxidation : Can be oxidized to form other pyrazole derivatives.
  • Reduction : Reduction reactions can yield different pyrazoline derivatives.

These reactions are crucial for synthesizing new compounds that may exhibit enhanced biological activities .

Properties

IUPAC Name

ethyl 1-phenyl-5-propylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-3-8-14-13(15(18)19-4-2)11-16-17(14)12-9-6-5-7-10-12/h5-7,9-11H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPGHYPEJSXVNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=NN1C2=CC=CC=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380571
Record name ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116344-12-8
Record name ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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